![molecular formula C21H22BrFN2O3S B2977849 N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide CAS No. 422552-18-9](/img/structure/B2977849.png)
N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide, also known as BSI-201, is a small molecule inhibitor of the enzyme poly ADP-ribose polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to be effective in the treatment of cancer. BSI-201 has been extensively studied for its potential as a cancer treatment, and its synthesis, mechanism of action, and biochemical and physiological effects have been well characterized.
Aplicaciones Científicas De Investigación
Synthesis and Design of Anti-Inflammatory Compounds
Research has explored the synthesis of related compounds, such as ethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, which have potential as anti-inflammatory agents. A structure-based QSAR analysis of a series of N-arylsulfamoyl congeners indicates a highly predictive model for the activities of novel small-molecule inhibitors of NO and cytokine production (Lloret et al., 2009).
Fluorescent Probes for Biological and Environmental Analysis
A ratiometric fluorescent probe for the detection of hydrazine, a compound with high acute toxicity, has been developed using dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site. This probe exhibits low cytotoxicity, reasonable cell permeability, and is suitable for fluorescence imaging in biological samples (Zhu et al., 2019).
Inhibitory Properties in Medicinal Chemistry
Compounds with similar structures have been investigated for their inhibitory properties. For instance, novel cyclohexanonyl bromophenol derivatives have been synthesized and shown to be promising carbonic anhydrase inhibitors. They could be valuable drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
PET Imaging Research
Derivatives of similar compounds have been used in positron emission tomography (PET) imaging. For example, [18F]p-MPPF is a radiolabeled antagonist for the study of 5-HT1A receptors in PET, providing insights into serotonergic neurotransmission (Plenevaux et al., 2000).
Antimicrobial Applications
Research into fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs has been conducted. These compounds exhibit promising antimicrobial screening against various bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (Desai et al., 2013).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN2O3S/c22-16-6-8-17(9-7-16)25-21(26)19-14-18(10-11-20(19)23)29(27,28)24-13-12-15-4-2-1-3-5-15/h4,6-11,14,24H,1-3,5,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMOFXFIGBYDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

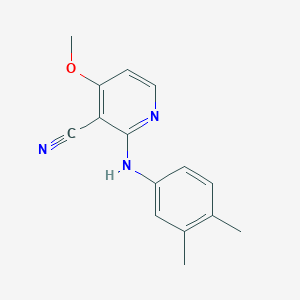
![ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2977767.png)
![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)
![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2977773.png)
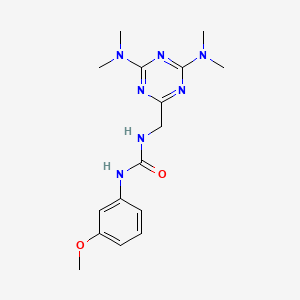

![ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2977777.png)
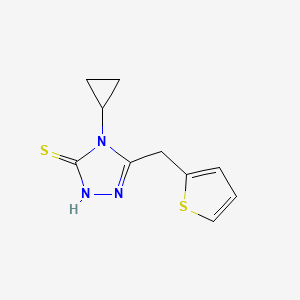
![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2977784.png)
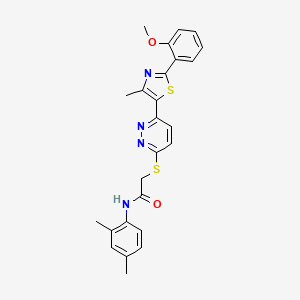
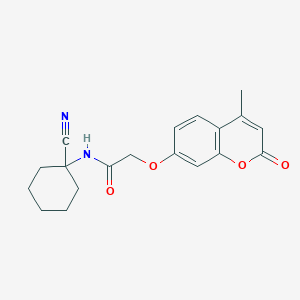
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)